Butenafine

In Vitro Susceptibility Dermatophytes MIC/MFC

Generic substitution among topical antifungals is scientifically unsound due to profound pharmacodynamic differences. Butenafine, a unique benzylamine, provides potent, fungicidal activity with low MIC values (0.012-0.05 mg/L) against T. rubrum and T. mentagrophytes. • Fungicidal, not fungistatic: directly disrupts fungal cell membranes via squalene epoxidase inhibition. • Extended stratum corneum retention (≥72 h) enables short-course, once-daily topical formulations. • Dual anti-inflammatory and antifungal action eliminates the need for corticosteroid co-formulation in research models.

Molecular Formula C23H27N
Molecular Weight 317.5 g/mol
CAS No. 101828-21-1
Cat. No. B035027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButenafine
CAS101828-21-1
Synonymsutenafine
butenafine hydrochloride
KP 363
KP-363
Mentax
N-4-tert-butylbenzyl-N-methyl-1-naphthalene methylamine hydrochloride
Molecular FormulaC23H27N
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C23H27N/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20/h5-15H,16-17H2,1-4H3
InChIKeyABJKWBDEJIDSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (HCl salt)
7.56e-05 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Butenafine Overview for Research and Procurement


Butenafine (CAS 101828-21-1) is a synthetic benzylamine antifungal agent. Its primary mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to membrane disruption and fungal cell death [1]. While structurally and mechanistically related to the allylamine class (e.g., terbinafine), butenafine is distinguished as the sole approved benzylamine [2]. This distinction underpins key differences in its antimicrobial spectrum, fungicidal potency, and pharmacodynamic profile that are critical for scientific selection in topical antifungal research and formulation.

1

Benzylamine antifungal probe for squalene epoxidase inhibition studies

2

Reported fungicidal dermatophyte model research

3

Topical antifungal formulation and persistence investigations

Why Butenafine Is Not Interchangeable with Other Antifungals


Generic substitution among topical antifungals is scientifically unsound due to profound differences in pharmacodynamics, fungicidal kinetics, and tissue retention. Butenafine, a benzylamine, exhibits a unique profile of potent, fungicidal activity against dermatophytes, which contrasts with the fungistatic nature of azoles like clotrimazole [1]. Furthermore, its direct membrane effects and long retention time in the stratum corneum lead to faster clinical cures and sustained post-treatment efficacy not observed with older allylamines or thiocarbamates [2]. These quantitative differentiators directly impact therapeutic regimen design, requiring shorter, less frequent dosing, and are therefore critical considerations for formulators and clinical researchers evaluating active pharmaceutical ingredients.

Butenafine
Fungicidal, prolonged stratum corneum retention
Azole Antifungals
Primarily fungistatic; shorter skin residence may alter persistence endpoints
Butenafine
Squalene epoxidase inhibition, benzylamine class
Allylamine Antifungals
Related mechanism but pharmacodynamic profile may differ

Butenafine Comparative Evidence Guide


Superior Dermatophyte Potency In Vitro

Butenafine demonstrates significantly greater potency against key dermatophyte species (T. mentagrophytes, M. canis) than older comparator agents. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for butenafine are 4- to 130-fold lower, indicating a substantially smaller quantity is required to inhibit and kill the pathogen. [1]

In vitro dermatophyte potency
Head-to-head
0.012–0.05 mg/L
Reported low MIC/MFC values support dermatophyte susceptibility profiling
4- to 130-fold lower vs naftifine, tolnaftate, clotrimazole
In Vitro Susceptibility Dermatophytes MIC/MFC

Faster Clinical Response vs. Clotrimazole

In a randomized, double-blind clinical trial for tinea cruris and corporis, butenafine 1% cream applied once daily produced a markedly faster clinical response than clotrimazole 1% cream applied twice daily. At the 1-week follow-up, butenafine demonstrated over a nine-fold higher rate of clinical cure. [1]

Endpoint response vs clotrimazole
Head-to-head
26.5% cure rate (1 wk) vs 2.9% clotrimazole
Reported endpoint difference supports model-response comparison
Randomized double-blind trial, n=80
Clinical Trial Tinea Corporis Onset of Action

Prolonged Stratum Corneum Retention

Butenafine exhibits prolonged retention in the stratum corneum, a property that underlies its sustained therapeutic effect after the cessation of active treatment. This is a class-level characteristic of allylamines/benzylamines that distinguishes them from azoles. [1]

Stratum corneum retention
Class-level
≥72 h post-application
Reported retention may support topical persistence models
Class-level differentiator vs azoles; direct comparisons limited
Pharmacokinetics Stratum Corneum Drug Retention

Dual Antifungal and Anti-Inflammatory Activity

Beyond its direct antifungal effect, butenafine demonstrates inherent anti-inflammatory properties in vivo. In a human study using a UVB-induced erythema model, topical application of butenafine significantly reduced the inflammatory response compared to both a vehicle control and an untreated baseline. [1]

Anti-inflammatory activity
Reported
Reduced UVB-induced erythema
May support dual-pathway research in dermatophytosis models
In vivo human skin model; context-dependent
Anti-inflammatory In Vivo Erythema

Fungicidal Activity Against Dermatophytes

Unlike azole antifungals (e.g., miconazole, clotrimazole) which are primarily fungistatic, butenafine exerts a fungicidal effect against dermatophytes such as Trichophyton rubrum. This class-level distinction is a critical factor in selecting an antifungal intended to eradicate an infection rather than merely suppress its growth. [1]

Fungicidal vs fungistatic
Class-level
Fungicidal Azoles: fungistatic
Mechanism may differentiate from growth inhibition in dermatophyte models
Qualitative difference; endpoint-dependent interpretation
Fungicidal Mechanism of Action Azoles

Butenafine Research and Formulation Applications


Benchmark for Novel Antifungal Compounds

Given its low MIC values (0.012-0.05 mg/L) and fungicidal activity against T. rubrum and T. mentagrophytes, butenafine serves as an ideal positive control or benchmark compound for in vitro and in vivo studies designed to evaluate the efficacy of novel topical antifungals, particularly those targeting dermatophytosis. [1]

Short-Course Topical Formulation Development

The prolonged retention time in the stratum corneum (72 hours) and rapid onset of clinical cure make butenafine a suitable active pharmaceutical ingredient (API) for the development of patient-friendly, short-course topical formulations (e.g., 1-week or 2-week once-daily creams, gels, or sprays). This evidence supports procurement for projects aiming to improve treatment adherence. [2]

Dual-Action Antifungal and Anti-Inflammatory Research

Butenafine's documented in vivo anti-inflammatory activity, in addition to its potent antifungal effect, makes it a unique API for research into dual-action therapies. It can be used to investigate the interplay between fungal clearance and host inflammatory response resolution without the need for combination with corticosteroids. [3]

Application
Selection Property
Validation Focus
Dermatophyte antifungal screening studies
Low MIC/MFC values, fungicidal profile
In vitro susceptibility and time-kill assays
Topical formulation persistence research
Prolonged stratum corneum retention
Ex vivo skin penetration and wash-off models
Dual-pathway anti-infective research
Reported antifungal and anti-inflammatory activity
In vivo infection-inflammation models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butenafine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.